6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline typically involves the bromination and fluorination of tetrahydroquinoline derivatives. One common method includes:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form more saturated analogs.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.
Oxidation Products: Quinoline derivatives.
Reduction Products: More saturated tetrahydroquinoline analogs.
Scientific Research Applications
Chemistry: 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
Biology and Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities . Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors .
Industry: In the materials science field, this compound is explored for its potential use in the development of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison: 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to its mono-substituted analogs . The dual substitution can enhance its ability to interact with multiple biological targets and improve its pharmacokinetic properties .
Properties
CAS No. |
1780581-30-7 |
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Molecular Formula |
C9H9BrFN |
Molecular Weight |
230.08 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5H2 |
InChI Key |
CRRQCNSRVUYKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2F)Br)NC1 |
Purity |
95 |
Origin of Product |
United States |
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